Euphol

Glioblastoma Cytotoxicity Selectivity Index

Euphol is a euphane-type tetracyclic triterpene (C30H50O, MW 426.72) distinguished by its 17α-dammarenyl cation-derived stereochemistry—fundamentally different from lanosterol, cycloartenol, or lupeol. This unique configuration drives selective membrane lipid raft partitioning, enabling reversible MGL inhibition (IC50=315 nM), TGF-β receptor degradation via raft clustering, and 5- to 167-fold greater glioma cytotoxicity than temozolomide. Generic triterpene substitution is scientifically invalid for target engagement fidelity. Supplied at ≥98% HPLC purity for reproducible glioblastoma, pancreatic/esophageal cancer synergy, and endocannabinoid tone research.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B7945317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1
InChIKeyCAHGCLMLTWQZNJ-WZLOIPHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.105e-006 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Euphol: A Tetracyclic Triterpene Alcohol with Documented Pharmacological Differentiation from Euphorbia Species


Euphol is a euphane-type tetracyclic triterpene alcohol (C30H50O, MW: 426.72 g/mol) [1] that serves as a major bioactive constituent in the latex of various Euphorbia species, including E. tirucalli, E. umbellata, and E. resinifera [2]. Unlike common phytosterols such as β-sitosterol or lupeol, euphol exhibits a unique 17α-dammarenyl cation-derived skeleton [3], conferring distinct conformational properties that underlie its specific interactions with membrane lipid rafts and molecular targets including monoacylglycerol lipase (MGL) and TGF-β receptors [4]. The compound demonstrates oral bioavailability, reversible MGL inhibition with nanomolar potency (IC50 = 315 nM), and selective cytotoxicity against cancer cell lines within an IC50 range of 1.41–38.89 µM [5].

Why Generic Substitution Fails: Critical Procurement Considerations for Euphol vs. Other Triterpene Alcohols


Generic substitution among triterpene alcohols such as lanosterol, cycloartenol, or lupeol is scientifically invalid due to fundamental differences in stereochemistry, cyclization pathway, and molecular target engagement [1]. Euphol derives from a 17α-dammarenyl cation intermediate, whereas lanosterol and cycloartenol originate from a protosteryl cation, resulting in distinct C17 stereochemistry that directly impacts membrane lipid raft partitioning and receptor clustering behavior [2]. Furthermore, euphol exhibits unique nanomolar reversible inhibition of MGL (IC50 = 315 nM) that is not shared by structurally similar triterpenes such as dihydroeuphol or euphadienol, which lack published MGL inhibitory activity [3]. These molecular distinctions manifest in differential selectivity indices in cancer cytotoxicity assays, with euphol demonstrating 5- to 167-fold higher efficacy compared to the clinical agent temozolomide in glioma models [4]. Procurement of euphol analogs or crude Euphorbia extracts cannot replicate this precise activity profile, necessitating authenticated euphol for reproducible pharmacological investigations [5].

Euphol: Product-Specific Quantitative Evidence Guide for Procurement and Scientific Selection


Comparative Cytotoxic Selectivity: Euphol vs. Temozolomide in Glioblastoma Cell Lines

Euphol demonstrates significantly higher selective cytotoxicity compared to temozolomide in glioma models. In a head-to-head comparison against a panel of glioma cell lines, euphol exhibited a selectivity index range of 0.64–3.36, whereas temozolomide showed a substantially lower range of 0.11–1.13 [1]. Furthermore, euphol displayed a median 30-fold higher efficacy than temozolomide, with individual cell line comparisons ranging from 5- to 167-fold greater potency [2]. Euphol also sensitized glioblastoma cells to temozolomide, demonstrating synergistic interactions in most cell lines tested [1].

Glioblastoma Cytotoxicity Selectivity Index

Synergistic Chemosensitization: Euphol Enhances Gemcitabine and Paclitaxel Cytotoxicity in GI Malignancies

In a comprehensive screening of 73 human cancer cell lines, euphol demonstrated IC50 values of 6.84 µM against pancreatic carcinoma cells and 11.08 µM against esophageal squamous cell carcinoma cells [1]. Critically, euphol exhibited synergistic interactions with standard chemotherapeutic agents: when combined with gemcitabine in pancreatic cancer cells (PANC-1 and MIA PaCa-2), the combination index (CI) was <1, indicating synergistic cytotoxicity [1]. Similarly, euphol synergized with paclitaxel in esophageal cancer cell lines (OE19 and OE33) [1]. No comparative data exist for other triterpenes such as lupeol or β-amyrin demonstrating this specific chemosensitization profile in pancreatic/esophageal models.

Pancreatic Cancer Esophageal Cancer Combination Index

Monoacylglycerol Lipase (MGL) Inhibition: Euphol Potency and Reversibility Compared to Pristimerin

Euphol inhibits monoacylglycerol lipase (MGL) via a reversible, noncompetitive mechanism with an IC50 of 315 ± 1 nM against purified MGL (n=3) and 882 ± 78 nM against non-purified HeLa cell MGL [1]. This inhibition is mechanistically identical to that of pristimerin, a structurally distinct quinone methide triterpene [2]. However, euphol exhibits distinct physiochemical properties and lacks the quinone methide electrophilicity associated with pristimerin's irreversible protein adduction [3]. Reversible MGL inhibition by euphol enables controlled modulation of 2-arachidonoylglycerol (2-AG) degradation, which peripherally regulates endocannabinoid tone and attenuates inflammatory pain development [4].

Endocannabinoid System Inflammatory Pain MGL Inhibition

TGF-β Signaling Modulation: Euphol Induces Receptor Degradation via Lipid Raft Segregation

Euphol uniquely suppresses TGF-β signaling by inducing TGF-β receptor (TβR-I and TβR-II) movement into lipid raft microdomains and promoting their degradation [1]. In Mv1Lu cells stably expressing the PAI-1 luciferase promoter, euphol inhibited TGF-β-induced transcriptional activation in a concentration-dependent manner, with 30 µM euphol reducing luciferase activity to near baseline levels [2]. This mechanism exploits euphol's structural similarity to cholesterol, enabling it to intercalate into lipid raft membranes and alter receptor partitioning [3]. In contrast, cholesterol depletion agents like methyl-β-cyclodextrin (MβCD) non-specifically disrupt all raft domains, whereas euphol selectively enriches TGF-β receptors in rafts without global membrane disruption [1]. Structurally related triterpenes (lanosterol, cycloartenol) lack published evidence of this specific TGF-β receptor degradation mechanism [4].

TGF-β Signaling Lipid Raft Receptor Trafficking

Pharmacokinetic Profile: Elimination Half-Life and Metabolic Stability of Euphol

Euphol exhibits a short elimination half-life of approximately 2 hours following oral administration in rats, with moderate plasma protein binding [1]. In vitro stability assays demonstrated that euphol is unstable in simulated gastric and intestinal fluids, and undergoes possible phase II liver metabolism [1]. These ADME properties contrast with the more stable euphadienol analog, which shows no toxicity up to 100 mg/kg oral or intraperitoneal dosing in toxicological studies . Euphol's pharmacokinetic profile necessitates consideration of formulation strategies (e.g., enteric coating, nanoparticle encapsulation) for in vivo applications, whereas crude Euphorbia extracts containing euphol exhibit variable bioavailability due to matrix effects [2]. A validated LC-MS/MS method for quantitative determination of euphol in rat plasma has been established, enabling precise pharmacokinetic monitoring [3].

Pharmacokinetics ADME Metabolic Stability

Semisynthetic Derivative Optimization: C3-Modified Euphol Derivatives Enhance Leukemia Cytotoxicity

Chemical modification of euphol at the C3 alcohol and side chain generated seven semisynthetic derivatives (compounds 6–12), which were evaluated alongside natural euphol against a panel of human cancer cell lines [1]. Natural euphol (compound 1) and semisynthetic derivative 8 demonstrated the highest activity against the K562 leukemia cell line [1]. This SAR study establishes euphol as a tractable scaffold for medicinal chemistry optimization, with C3 modifications yielding differential cytotoxicity profiles [2]. In contrast, dihydroeuphol (a reduced analog) shows no published reports of biological activity, underscoring that even minor structural alterations abolish euphol's pharmacological effects . The trisnor-euphane derivative (compound 1) was isolated for the first time from E. tanquahuete leaves and exhibited selective cytotoxicity distinct from the parent euphol [1].

Semisynthetic Derivatives Leukemia Structure-Activity Relationship

Euphol: Optimal Research and Preclinical Application Scenarios Based on Validated Evidence


Glioblastoma Preclinical Research Requiring Selective Cytotoxicity and TMZ Sensitization

Euphol is indicated for in vitro and in vivo glioblastoma studies where selective cytotoxicity against malignant cells and chemosensitization to temozolomide are primary objectives. The compound's higher selectivity index (0.64–3.36) compared to temozolomide (0.11–1.13) and its 5- to 167-fold greater potency in glioma cell lines [1] make it suitable for investigating autophagy-associated cell death mechanisms and antiangiogenic activity in CAM assays [2].

Pancreatic and Esophageal Cancer Combination Therapy Research

Euphol is optimally deployed in pancreatic and esophageal cancer research focusing on synergistic interactions with standard-of-care chemotherapeutics. With IC50 values of 6.84 µM (pancreatic) and 11.08 µM (esophageal) and documented synergy with gemcitabine and paclitaxel (combination index <1) [3], euphol enables investigations into dose-reduction strategies that mitigate chemotherapeutic toxicity while maintaining efficacy.

Endocannabinoid System Modulation and Inflammatory Pain Studies

Euphol is a preferred tool compound for investigating peripheral MGL inhibition and endocannabinoid tone regulation. Its nanomolar potency (IC50 = 315 nM) and reversible, noncompetitive mechanism [4] distinguish it from irreversible MGL inhibitors like pristimerin and weak reversible inhibitors like URB602 (IC50 = 28 µM) [5]. This profile supports preclinical studies in neuropathic pain, colitis, and autoimmune encephalomyelitis models where controlled 2-AG elevation is desired [6].

TGF-β-Driven Fibrosis and Cancer Progression Models

Euphol is uniquely suited for studies investigating TGF-β receptor trafficking and degradation via lipid raft manipulation. Its cholesterol-like structure enables selective enrichment of TβR-I and TβR-II in membrane microdomains, leading to receptor degradation and suppression of TGF-β signaling [7]. This mechanism is not shared by other triterpenes such as lanosterol or cycloartenol [8], positioning euphol as a specific tool for fibrosis, epithelial-mesenchymal transition, and gastric cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Euphol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.